molecular formula C13H5Cl3F3N3 B4371323 3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B4371323
M. Wt: 366.5 g/mol
InChI Key: JQDRXYPUVKBLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.

Scientific Research Applications

3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a kinase inhibitor and as a tool for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of 3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain kinases, such as Aurora-A kinase and CDK2 kinase. It has also been shown to inhibit the production of pro-inflammatory cytokines and to block the replication of certain viruses.
Biochemical and Physiological Effects:
3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, to reduce inflammation in animal models, and to inhibit viral replication in vitro. It has also been shown to affect the expression of certain genes and to modulate the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its diverse biological activities. It can be used to study various cellular processes, such as cell proliferation, apoptosis, and inflammation. However, one of the limitations is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of 3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One direction is to further investigate its potential as a kinase inhibitor and to identify its target kinases. Another direction is to study its effects on other cellular processes, such as autophagy and DNA repair. Additionally, it may be useful to explore its potential as a therapeutic agent for various diseases, such as cancer and viral infections.
In conclusion, 3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits diverse biological activities and has been shown to have antitumor, anti-inflammatory, and antiviral activities. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of certain kinases and to modulate the expression of certain genes. While it has several advantages for lab experiments, it is important to use appropriate safety measures when handling this compound. There are several future directions for the study of 3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, including further investigation of its potential as a kinase inhibitor and as a therapeutic agent for various diseases.

properties

IUPAC Name

3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl3F3N3/c14-7-2-1-6(3-8(7)15)10-4-11(13(17,18)19)22-12(21-10)9(16)5-20-22/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDRXYPUVKBLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
3-chloro-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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